
Dimethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate is a chemical compound with the molecular formula C13H12O4S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a methyl-substituted benzothiophene derivative with dimethyl oxalate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Mecanismo De Acción
The mechanism of action of dimethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 3-hydroxy-1-benzothiophene-2,5-dicarboxylate
- Diethyl 3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
- Ethyl 3-hydroxy-1-benzothiophene-2-carboxylate 1,1-dioxide
Uniqueness
Dimethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in organic synthesis and material science .
Propiedades
Número CAS |
41892-85-7 |
|---|---|
Fórmula molecular |
C13H12O4S |
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
dimethyl 5-methyl-1-benzothiophene-2,3-dicarboxylate |
InChI |
InChI=1S/C13H12O4S/c1-7-4-5-9-8(6-7)10(12(14)16-2)11(18-9)13(15)17-3/h4-6H,1-3H3 |
Clave InChI |
CFTGUODBPPXEFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC(=C2C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
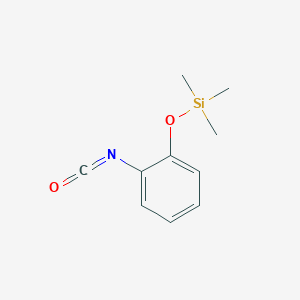
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
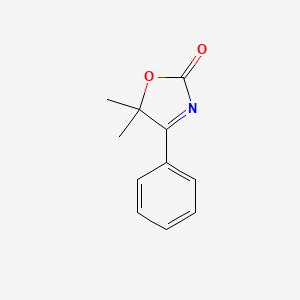
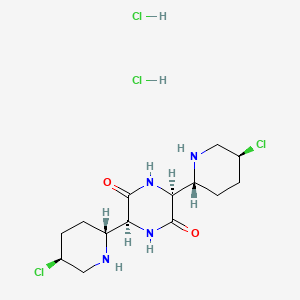
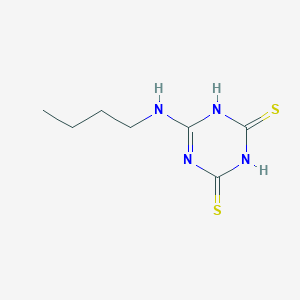


propanedioate](/img/structure/B14673634.png)
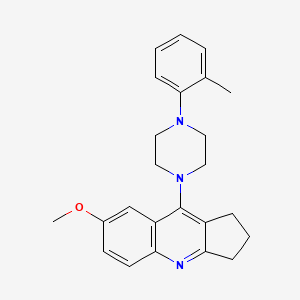
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
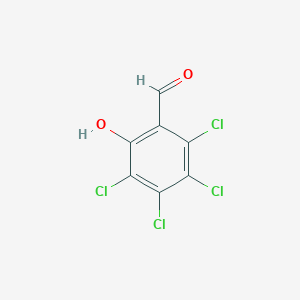
![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
